molecular formula C9H13NO B12339385 4-Butylpyridin-3-ol

4-Butylpyridin-3-ol

Cat. No.: B12339385
M. Wt: 151.21 g/mol
InChI Key: IMJPLOHVTHFNCK-UHFFFAOYSA-N
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Description

4-Butylpyridin-2-ol is an organic compound with the molecular formula C9H13NO It is a derivative of pyridine, where a butyl group is attached to the fourth carbon and a hydroxyl group is attached to the second carbon of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylpyridin-2-ol can be achieved through several methods. One common approach involves the alkylation of pyridin-2-ol with butyl halides under basic conditions. For example, the reaction of pyridin-2-ol with butyl bromide in the presence of a base such as potassium carbonate can yield 4-Butylpyridin-2-ol.

Industrial Production Methods: Industrial production of 4-Butylpyridin-2-ol typically involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Butylpyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or aryl halides in the presence of a base.

Major Products Formed:

    Oxidation: 4-Butylpyridin-2-one.

    Reduction: 4-Butylpiperidin-2-ol.

    Substitution: Various substituted pyridines depending on the substituent used.

Scientific Research Applications

4-Butylpyridin-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Butylpyridin-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can affect enzyme activity and receptor binding, making it a useful tool in biochemical research.

Comparison with Similar Compounds

    Pyridin-2-ol: Lacks the butyl group, making it less hydrophobic.

    4-Methylpyridin-2-ol: Has a methyl group instead of a butyl group, resulting in different steric and electronic properties.

    4-Ethylpyridin-2-ol: Contains an ethyl group, offering intermediate properties between the methyl and butyl derivatives.

Uniqueness: 4-Butylpyridin-2-ol is unique due to its longer alkyl chain, which increases its hydrophobicity and can influence its interactions with biological membranes and proteins. This makes it particularly useful in studies involving hydrophobic environments or interactions.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-butylpyridin-3-ol

InChI

InChI=1S/C9H13NO/c1-2-3-4-8-5-6-10-7-9(8)11/h5-7,11H,2-4H2,1H3

InChI Key

IMJPLOHVTHFNCK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C=NC=C1)O

Origin of Product

United States

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